Methyl 3-oxo-3-(3-thienyl)propanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

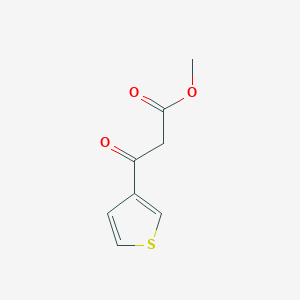

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-oxo-3-thiophen-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQWAOZFIOUSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Methyl 3-oxo-3-(3-thienyl)propanoate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-oxo-3-(3-thienyl)propanoate, a valuable β-keto ester intermediate in medicinal chemistry and materials science. The document delves into the core synthetic methodologies, with a primary focus on the crossed Claisen condensation. It offers a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion on the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this important thiophene-containing building block.

Introduction: The Significance of Thiophene-Containing Scaffolds

The incorporation of a thiophene ring into molecular frameworks is a widely employed strategy in medicinal chemistry.[1] Thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] this compound serves as a key precursor for the synthesis of more complex heterocyclic systems, particularly those designed to interact with biological targets such as the GABAᴀ receptor.[1] Its structural features make it an attractive starting material for the development of novel therapeutics.

The Crossed Claisen Condensation: A Primary Synthetic Route

The most common and efficient method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester.[2][3][4] In this specific synthesis, methyl 3-thenoate (which lacks α-hydrogens) is reacted with methyl acetate (which possesses enolizable α-hydrogens).

2.1. Mechanistic Insights

The crossed Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-thenoate.

-

Tetrahedral Intermediate Formation: This nucleophilic addition results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

-

Deprotonation of the β-Keto Ester: The resulting β-keto ester has acidic protons on the α-carbon, which are readily deprotonated by the methoxide present in the reaction mixture. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup is required to protonate the enolate of the β-keto ester and yield the final product, this compound.

Caption: Mechanism of Crossed Claisen Condensation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Methyl 3-thenoate | C₆H₆O₂S | 142.18 | 1.0 eq |

| Methyl acetate | C₃H₆O₂ | 74.08 | 2.0 eq |

| Sodium methoxide | CH₃ONa | 54.02 | 1.1 eq |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | 1 M (aq) |

| Diethyl ether | (C₂H₅)₂O | 74.12 | |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | (aq) |

| Saturated sodium chloride | NaCl | 58.44 | (aq) |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

3.2. Step-by-Step Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium methoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of methyl 3-thenoate and methyl acetate in anhydrous toluene is added dropwise to the stirred suspension of sodium methoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Step-by-step experimental workflow.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group, the methylene protons, and the protons of the thiophene ring. The methylene protons may exhibit keto-enol tautomerism. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the methylene carbon, the methoxy carbon, and the carbons of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₈O₃S, MW: 184.21 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ester carbonyl and the ketone carbonyl groups. |

Conclusion

The crossed Claisen condensation provides a reliable and efficient route for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is crucial for achieving high yields and purity. The resulting β-keto ester is a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

References

-

MDPI. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]

-

YouTube. (2014, July 7). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

-

(2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl 3-oxo-3-(3-thienyl)propanoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 3-oxo-3-(3-thienyl)propanoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, the following sections are designed to offer researchers, scientists, and drug development professionals a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide will provide robust predictions and interpretations based on closely related compounds and the fundamental principles of spectroscopic analysis of β-keto esters.

Introduction

This compound belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement leads to interesting chemical reactivity and the potential for keto-enol tautomerism. The presence of the 3-thienyl group, a sulfur-containing aromatic heterocycle, significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Molecular Structure and Predicted Spectroscopic Overview

The structural formula of this compound is presented below. The key functional groups that will dominate the spectroscopic data are the methyl ester, the ketone, the active methylene group, and the 3-thienyl ring.

Figure 1: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl ester protons, the active methylene protons, and the protons of the 3-thienyl ring.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 - 3.8 | Singlet | 3H | -OCH₃ (Methyl ester) |

| ~3.9 - 4.1 | Singlet | 2H | -CH₂- (Active methylene) |

| ~7.3 - 7.5 | Doublet of doublets | 1H | Thienyl H5 |

| ~7.6 - 7.8 | Doublet of doublets | 1H | Thienyl H4 |

| ~8.1 - 8.3 | Doublet of doublets | 1H | Thienyl H2 |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale

-

Methyl Ester (-OCH₃): A sharp singlet is expected around 3.7-3.8 ppm, which is a characteristic chemical shift for methyl ester protons.[2]

-

Active Methylene (-CH₂-): The protons of the methylene group are situated between two carbonyl groups, which deshields them, resulting in a downfield singlet typically observed between 3.9 and 4.1 ppm. The absence of adjacent protons leads to a singlet multiplicity.

-

3-Thienyl Protons: The thiophene ring protons will appear in the aromatic region of the spectrum. Due to the substitution at the 3-position, three distinct signals are expected. The proton at the 2-position (H2) is expected to be the most deshielded due to its proximity to the carbonyl group and the sulfur atom, appearing at the lowest field (~8.1-8.3 ppm). The protons at the 4 and 5-positions (H4 and H5) will appear at higher fields, with their exact chemical shifts and coupling patterns determined by their coupling constants (J-values). The expected multiplicity for all thienyl protons is a doublet of doublets due to coupling with their non-equivalent neighbors.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is predicted to show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~52 - 53 | -OCH₃ (Methyl ester) |

| ~45 - 47 | -CH₂- (Active methylene) |

| ~125 - 127 | Thienyl C5 |

| ~127 - 129 | Thienyl C4 |

| ~132 - 134 | Thienyl C2 |

| ~138 - 140 | Thienyl C3 (quaternary) |

| ~167 - 169 | C=O (Ester) |

| ~190 - 192 | C=O (Ketone) |

Note: Predicted chemical shifts are based on analogous compounds and established ¹³C NMR correlation tables.[3]

Interpretation and Rationale

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl carbon is typically more deshielded and will appear at a lower field (~190-192 ppm) compared to the ester carbonyl carbon (~167-169 ppm).

-

Thienyl Carbons: The four carbons of the thiophene ring will give rise to four distinct signals. The quaternary carbon at the 3-position (C3), attached to the carbonyl group, will be significantly deshielded. The chemical shifts of the other thienyl carbons are influenced by the electronegativity of the sulfur atom and the substituent.

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52-53 ppm, and the active methylene carbon (-CH₂-) will appear around 45-47 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 256-1024 (or more, depending on concentration).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 90°.

-

Spectral width: 0 to 220 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the stretching vibrations of its carbonyl groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (ketone, conjugated) |

| ~1435 | Medium | C-H bend (methylene) |

| ~1200 | Strong | C-O stretch (ester) |

Note: Predicted frequencies are based on typical values for these functional groups.[4]

Interpretation and Rationale

-

C=O Stretching: The most prominent peaks in the IR spectrum will be the carbonyl stretching vibrations. A strong absorption around 1740 cm⁻¹ is characteristic of the ester carbonyl group. Another strong absorption is expected around 1680 cm⁻¹ for the ketone carbonyl, which is conjugated with the thienyl ring, causing a shift to a lower wavenumber compared to a non-conjugated ketone.

-

C-H Stretching: Aromatic C-H stretching vibrations of the thienyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected in the fingerprint region, typically around 1200 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Liquid Film: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, a solution can be prepared in a suitable solvent (e.g., CHCl₃) and placed in a solution cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Figure 2: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 153 | [M - OCH₃]⁺ |

| 111 | [C₄H₃SCO]⁺ (Thienoyl cation) |

| 59 | [COOCH₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used.

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (184.21 g/mol ).

-

Key Fragmentations: Common fragmentation pathways for β-keto esters include cleavage alpha to the carbonyl groups.

-

Loss of the methoxy group (-OCH₃) would result in a fragment ion at m/z 153.

-

Cleavage of the bond between the carbonyl carbon and the methylene group would lead to the formation of the stable thienoyl cation at m/z 111.

-

A fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺) may be observed at m/z 59.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 3-oxo-3-(3-thienyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-oxo-3-(3-thienyl)propanoate, a key building block in synthetic organic chemistry with significant potential in pharmaceutical and materials science applications. This document moves beyond a simple recitation of facts to offer insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a beta-keto ester distinguished by a thiophene ring substituted at the 3-position. This structural feature is crucial as it differentiates it from its more commonly cited isomer, Methyl 3-oxo-3-(2-thienyl)propanoate. While both are isomers and thus share the same molecular formula and weight, the electronic and steric differences arising from the point of attachment to the thiophene ring can significantly influence their reactivity and biological activity.

The definitive identifier for this specific isomer is its CAS number: 185515-21-3 .[1][2] As isomers, both this compound and its 2-thienyl counterpart share the same molecular formula, C₈H₈O₃S , and a molecular weight of approximately 184.21 g/mol .[1]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| CAS Number | 185515-21-3 | [1][2] |

Note: Detailed experimental data such as boiling point and density for the 3-thienyl isomer are not as widely reported as for the 2-thienyl isomer. Researchers should verify the properties of their specific sample.

The Strategic Importance in Synthesis and Drug Discovery

The molecular architecture of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The presence of a ketone and an ester group provides two reactive centers for a variety of chemical transformations.

The thiophene ring itself is a well-recognized bioisostere for the benzene ring in medicinal chemistry. Its inclusion in a molecule can modulate pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. Therefore, this compound serves as a critical starting material for the synthesis of novel therapeutic agents.

While specific applications for the 3-thienyl isomer are not as extensively documented as for its 2-thienyl counterpart, its role as a building block in the creation of pharmaceuticals and agrochemicals is a logical extension of the known utility of beta-keto esters and thiophene derivatives.

Synthesis Methodology: A Conceptual Workflow

A common and effective method for the synthesis of beta-keto esters like this compound is the Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base.

A plausible synthetic route to obtain this compound would involve the reaction of a methyl ester of a thiophene-3-carboxylic acid derivative with a methyl acetate source in the presence of a suitable base.

Below is a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol Example (Hypothetical)

Disclaimer: The following is a generalized, hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium methoxide in methanol is carefully added to a stirring solution of 3-acetylthiophene in an anhydrous solvent such as toluene.

-

Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., acetic acid or hydrochloric acid) until the solution is neutral.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Structural Elucidation and Quality Control

The identity and purity of the synthesized this compound should be confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the methyl ester protons, the methylene protons adjacent to the carbonyl groups, and the protons on the thiophene ring. The splitting patterns and chemical shifts of the thiophene protons will be indicative of the 3-substitution pattern.

-

¹³C NMR spectroscopy will show distinct resonances for the carbonyl carbons of the ketone and ester, the methylene carbon, the methyl carbon, and the carbons of the thiophene ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₈H₈O₃S.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. Its strategic importance in the synthesis of complex organic molecules, particularly in the realm of drug discovery, cannot be overstated. The ability to introduce a 3-substituted thiophene moiety into a molecular scaffold provides medicinal chemists with a powerful tool to fine-tune the biological properties of lead compounds. As the demand for novel therapeutics and functional materials continues to grow, the utility of well-defined building blocks like this compound is set to increase, paving the way for future innovations in science and medicine.

References

-

CP Lab Safety. This compound, 95% Purity, C8H8O3S, 10 grams. Available at: [Link]

Sources

Navigating the Solubility Landscape of Methyl 3-oxo-3-(3-thienyl)propanoate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Physicochemical Properties and Solubility Determination of a Key Synthetic Intermediate.

Introduction: The Significance of Methyl 3-oxo-3-(3-thienyl)propanoate in Modern Chemistry

This compound is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a thiophene ring, is a well-established pharmacophore found in numerous approved drugs, imparting unique electronic and steric properties that can influence biological activity.[1][2] The solubility of this compound is a critical parameter that governs its utility in various applications, from reaction kinetics in organic synthesis to bioavailability in drug development.[3]

This technical guide provides a comprehensive overview of the solubility of this compound. While specific experimental data for this particular isomer is scarce in publicly available literature, this guide will leverage data from its close structural isomer, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, and fundamental principles of physical organic chemistry to provide a robust framework for understanding and experimentally determining its solubility.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. Due to the limited availability of specific data for the 3-thienyl isomer, we present the known properties of the 2-thienyl isomer as a primary point of reference. The positional isomerism is expected to induce subtle but potentially significant differences in properties such as dipole moment and crystal packing, which in turn can affect solubility.[4]

| Property | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | This compound (Predicted) |

| Molecular Formula | C₈H₈O₃S[3] | C₈H₈O₃S |

| Molecular Weight | 184.21 g/mol [3] | 184.21 g/mol |

| Appearance | Yellow liquid[3] | Likely a liquid or low-melting solid |

| Boiling Point | 125-128 °C at 5 mmHg[3] | Similar to the 2-thienyl isomer |

| CAS Number | 134568-16-4[3] | Not readily available in public databases |

Note on Isomeric Differences: The position of substitution on the thiophene ring (2- vs. 3-position) can influence the molecule's overall polarity and intermolecular interactions. The 2-thienyl isomer may exhibit different electronic distribution and steric hindrance compared to the 3-thienyl isomer, which could lead to variations in its solubility in different solvents.[4][5]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (the β-keto ester group) and moderately non-polar (the thienyl and methyl groups) characteristics.

In Polar Protic Solvents (e.g., water, ethanol): The oxygen atoms of the keto and ester groups can act as hydrogen bond acceptors. However, the non-polar thiophene ring and the overall molecular size may limit aqueous solubility.

In Polar Aprotic Solvents (e.g., acetonitrile, DMSO): The compound is expected to be more soluble due to favorable dipole-dipole interactions without the disruption of a strong solvent hydrogen-bonding network. For instance, the related compound Methyl 3-oxo-3-phenylpropanoate is soluble in acetonitrile at ≥10 mg/ml.[6]

In Non-polar Solvents (e.g., toluene, hexanes): Solubility is likely to be moderate, driven by van der Waals forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, experimental determination of solubility is essential. The following protocol outlines a robust method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Protocol Workflow:

Detailed Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solute.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the analyte in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent.

-

Applications and the Importance of Solubility

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

In Drug Discovery and Development:

-

Reaction Chemistry: The solubility of the starting material in the reaction solvent is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences are exploited in crystallization and chromatographic purification processes.

-

Formulation: For a compound to be developed as a drug, its solubility in aqueous media is a key determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Thienyl derivatives are explored for a wide range of therapeutic areas, and understanding their solubility is paramount for successful formulation.[1][7]

In Organic Synthesis:

-

As a versatile building block, its solubility in common organic solvents dictates the range of possible subsequent chemical transformations.[3]

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, a combination of theoretical understanding, comparative analysis with its 2-thienyl isomer, and robust experimental protocols provides a clear path forward for researchers. The methodologies outlined in this guide offer a self-validating system for determining the solubility of this important synthetic intermediate, thereby enabling its effective utilization in research and development. The principles and procedures detailed herein are broadly applicable to the characterization of other novel compounds where solubility is a critical parameter.

References

-

PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

- Hamed, M. M., Abu-Eittah, R. H., & Mohamed, A. A. (1992). Spectroscopic studies on styryl-, thienylethenyl- and furylethenyl-pyridines: molecular orbital treatment and effect of positional isomerism. Journal of the Chemical Society, Faraday Transactions, 88(7), 955-962.

- El-Sayed, N. N. E., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. Scientific Reports, 10(1), 19574.

- Al-Tel, T. H., et al. (2011).

- Matić, J., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. International Journal of Molecular Sciences, 23(24), 15789.

- van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.

- Gierschner, J., et al. (2022). Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. The Journal of Physical Chemistry C, 126(26), 10846–10856.

-

Request PDF. (n.d.). Synthesis of ketals of methyl 3-OXO-LUP-20(29)-en-28-oate. Retrieved from [Link]

- Wang, X., et al. (2013). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. Crystal Growth & Design, 13(4), 1669–1677.

- Maj, J., et al. (2024). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Pharmaceuticals, 17(2), 200.

-

ResearchGate. (n.d.). Ferrocenyl compounds possessing protected phenol and thiophenol groups: Synthesis, X-ray structure, and in vitro biological effects against breast cancer. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

- Cernijenko, A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.

- de Melo, J. S., et al. (2004). The influence of the relative position of the thiophene and pyrrole rings in donor–acceptor thienylpyrrolyl-benzothiazole derivatives. A photophysical and theoretical investigation. Physical Chemistry Chemical Physics, 6(10), 2495-2502.

- Kumar, P., & Kumar, R. (2013). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews, 113(10), 7011–7078.

- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Spectroscopic studies on styryl-, thienylethenyl- and furylethenyl-pyridines: molecular orbital treatment and effect of positional isomerism - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. The optical properties and quantum chemical calculations of thienyl and furyl derivatives of pyrene - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03013G [pubs.rsc.org]

Stability and Storage of Methyl 3-oxo-3-(3-thienyl)propanoate: An In-depth Technical Guide

Introduction

Methyl 3-oxo-3-(3-thienyl)propanoate is a versatile β-keto ester of significant interest in pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a thienyl group, makes it a valuable synthon for the construction of more complex, biologically active molecules. However, these same structural features present inherent stability challenges that must be thoroughly understood and managed to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling.

Chemical Profile

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 257.7 ± 15.0 °C (Predicted) | [1] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [1] |

Note: Some properties are predicted and should be confirmed experimentally.

Molecular Structure:

Caption: Molecular structure of this compound.

Stability Landscape: Key Factors and Degradation Pathways

The stability of this compound is influenced by several environmental factors, primarily temperature, moisture, light, and pH. The molecule's susceptibility to degradation stems from the inherent reactivity of the β-keto ester functionality and the thiophene ring.

Major Degradation Pathways

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, yielding 3-oxo-3-(3-thienyl)propanoic acid and methanol. This can be a significant degradation pathway if the compound is not stored in a dry environment.

-

Decarboxylation: The resulting β-keto acid from hydrolysis is thermally unstable and can readily undergo decarboxylation upon heating to yield 1-(3-thienyl)ethanone and carbon dioxide.[2][3] This reaction proceeds through a cyclic, concerted transition state.[2]

-

Oxidation: The thiophene ring is susceptible to oxidation, which can occur at the sulfur atom to form a thiophene S-oxide, or at the double bonds to form epoxides. These reactive intermediates can lead to a variety of degradation products, including sulfoxides and sulfones.[4][5][6] Exposure to atmospheric oxygen and oxidizing agents should be minimized.

-

Photodegradation: Thiophene and its derivatives are known to be sensitive to light.[7][8] Exposure to UV and visible light can promote oxidation and other degradation reactions, leading to discoloration and loss of purity.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, the following storage and handling procedures are recommended, based on its chemical properties and those of analogous compounds.

Storage Conditions

There are varied recommendations for the storage temperature of this compound and its analogs, suggesting that the optimal temperature may depend on the intended duration of storage and the desired purity level.

| Storage Condition | Temperature | Rationale |

| Short-term Storage | Room Temperature | Suitable for immediate or near-term use, minimizes thermal stress from freeze-thaw cycles.[1] |

| Medium-term Storage | 2-8 °C | Recommended for storage over several weeks to months to slow down potential degradation reactions. |

| Long-term Storage | -20 °C | Ideal for archival purposes to ensure maximum stability over extended periods (≥ 3 years for a phenyl analog).[9] |

Key Storage Practices:

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

-

Dry Environment: The compound should be stored in a tightly sealed container in a dry environment to prevent hydrolysis. The use of a desiccator is recommended.

-

Light Protection: Protect from light by using an amber vial or by storing the container in a dark place.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with incompatible materials.

Incompatible Materials

-

Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the thiophene ring.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester.

-

Moisture: Promotes hydrolysis.

Experimental Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying any degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[10][11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[11]

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C) for a shorter duration.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a sample of the solid material in an oven at 60 °C for 48 hours.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][12] A control sample should be kept in the dark.

-

Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of this compound.

Representative Stability-Indicating RP-HPLC Method

The following is a representative method that can be used as a starting point for the development of a validated stability-indicating assay. Method optimization will be required.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to separate the main peak from all degradation products generated during the forced degradation study.[8][13][14][15][16]

Conclusion

This compound is a valuable but potentially labile compound. Its stability is critically dependent on storage conditions and handling practices. By understanding its primary degradation pathways—hydrolysis, decarboxylation, oxidation, and photolysis—researchers can implement effective strategies to mitigate degradation. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for ensuring the quality and reliability of this important chemical intermediate in drug discovery and development.

References

-

A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]

-

Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2013). PubMed. Retrieved January 24, 2026, from [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

(PDF) Mastering β-keto esters. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Methyl 3-oxo-3-phenylpropanoate | C10H10O3. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. (2013). SciSpace. Retrieved January 24, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 24, 2026, from [Link]

-

Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

(PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

-

9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

-

Thiophene. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved January 24, 2026, from [Link]

-

Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters. (1976). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

(PDF) Thiophene Oxidation and Reduction Chemistry. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (2012). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

(PDF) Photostability testing of pharmaceutical products. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. Retrieved January 24, 2026, from [Link]

-

(PDF) β-Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Methodological & Application

Synthesis of Methyl 3-oxo-3-(3-thienyl)propanoate via Claisen Condensation: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thienyl-β-Keto Esters in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, β-keto esters are indispensable building blocks.[1] Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, offers a rich platform for a diverse array of chemical transformations. This versatility has cemented their role as key intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.[1]

Among the various classes of β-keto esters, those incorporating a thiophene ring, such as Methyl 3-oxo-3-(3-thienyl)propanoate , are of particular interest. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-recognized pharmacophore present in numerous approved drugs and clinical candidates. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. Thienyl-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Consequently, the efficient synthesis of thienyl-β-keto esters is a critical endeavor for researchers engaged in the discovery and development of novel therapeutics.

This application note provides a comprehensive guide to the synthesis of this compound through a crossed Claisen condensation reaction. We will delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction, offer a detailed, step-by-step protocol, and discuss critical experimental considerations to ensure a successful and reproducible synthesis.

Reaction Principle: The Crossed Claisen Condensation

The synthesis of this compound is achieved via a crossed Claisen condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[3] For a successful crossed Claisen condensation that minimizes the formation of undesired side products, it is crucial that one of the ester partners lacks α-hydrogens and can therefore only act as an electrophile (the acylating agent).[3]

In this synthesis, methyl 3-thiophenecarboxylate serves as the non-enolizable ester, while methyl acetate possesses acidic α-protons and acts as the nucleophilic component after deprotonation by a strong base, such as sodium methoxide.

The reaction proceeds through the following key steps:

-

Enolate Formation: Sodium methoxide deprotonates the α-carbon of methyl acetate to form a reactive enolate.

-

Nucleophilic Acyl Substitution: The methyl acetate enolate attacks the electrophilic carbonyl carbon of methyl 3-thiophenecarboxylate.

-

Elimination: The tetrahedral intermediate formed collapses, eliminating a methoxide ion to yield the desired β-keto ester.

-

Deprotonation of the Product: The resulting this compound has acidic protons on the central methylene group, which are readily deprotonated by the methoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[4]

-

Acidic Workup: A final acidic workup is necessary to protonate the enolate of the product and isolate the neutral β-keto ester.

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Methyl 3-thiophenecarboxylate | ≥98% | Sigma-Aldrich | 22288-78-4 |

| Methyl acetate | Anhydrous, ≥99.5% | Sigma-Aldrich | 79-20-9 |

| Sodium methoxide | ≥97% | Sigma-Aldrich | 124-41-4 |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |

| Saturated aqueous sodium bicarbonate | Laboratory grade | Fisher Scientific | 144-55-8 |

| Saturated aqueous sodium chloride (Brine) | Laboratory grade | Fisher Scientific | 7647-14-5 |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Fisher Scientific | 7487-88-9 |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 112926-00-8 |

| Hexane | HPLC grade | Fisher Scientific | 110-54-3 |

| Ethyl acetate | HPLC grade | Fisher Scientific | 141-78-6 |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Synthesis of Starting Material: Methyl 3-thiophenecarboxylate

Methyl 3-thiophenecarboxylate can be prepared from 3-thiophenecarboxylic acid via Fischer esterification.

-

To a solution of 3-thiophenecarboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-5 mol%) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-thiophenecarboxylate as a liquid, which can be further purified by distillation if necessary.

Procedure for this compound Synthesis

Note: This reaction is moisture-sensitive. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add sodium methoxide (1.1 eq).

-

Add anhydrous toluene (50 mL) to the flask.

-

Stir the suspension under an inert atmosphere.

-

-

Addition of Reagents:

-

In a separate flask, prepare a solution of methyl acetate (1.5 eq) in anhydrous toluene (20 mL).

-

Add this solution to the dropping funnel.

-

Add the methyl acetate solution dropwise to the stirred suspension of sodium methoxide over 30 minutes at room temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.

-

Prepare a solution of methyl 3-thiophenecarboxylate (1.0 eq) in anhydrous toluene (30 mL).

-

Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

-

Reaction:

-

After the addition of the methyl 3-thiophenecarboxylate solution is complete, heat the reaction mixture to reflux (approximately 110 °C).

-

Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).

-

-

Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl until the mixture is acidic (pH ~3-4). Caution: Quenching is exothermic and may cause gas evolution.

-

Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[5]

-

Use a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexane to 9:1 hexane:ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

-

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods:

-

¹H NMR: Expect characteristic peaks for the thienyl protons, the methylene protons, and the methyl ester protons.

-

¹³C NMR: Expect signals for the carbonyl carbons (ketone and ester), the thienyl carbons, the methylene carbon, and the methoxy carbon.

-

IR Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching of the ketone and the ester.

-

Mass Spectrometry: Determine the molecular weight of the compound.

Troubleshooting and Key Considerations

-

Low Yield:

-

Moisture Contamination: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Moisture will quench the enolate and hydrolyze the esters.

-

Incomplete Reaction: The reaction may require a longer reflux time or a stronger base (e.g., sodium hydride).

-

Side Reactions: Self-condensation of methyl acetate can occur. Using a slight excess of methyl acetate can help to drive the desired reaction.

-

-

Product Purity:

-

Incomplete Workup: Ensure thorough washing during the workup to remove unreacted starting materials and acidic/basic impurities.

-

Inefficient Purification: Optimize the eluent system for column chromatography to achieve good separation of the product from impurities.

-

Safety Precautions

-

Sodium Methoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

-

Methyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Handle in a well-ventilated area and away from ignition sources.[7]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin. Handle with care in a fume hood.

-

General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood. Be cautious during the quenching step, as it can be exothermic.

Conclusion

The crossed Claisen condensation provides an effective and reliable method for the synthesis of this compound. This versatile intermediate holds significant potential for the development of novel therapeutic agents and other functional molecules. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and using the appropriate stoichiometry of reagents, researchers can achieve good yields of the desired product. The detailed protocol and considerations provided in this application note serve as a valuable resource for scientists working in the fields of organic synthesis and drug discovery.

References

-

PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

- Journal of Chemical Education, 98(10), 3363-3373. (2021).

-

ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

- Molecules, 27(19), 6523. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)

-

SciELO South Africa. (n.d.). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-methyl-2-thiophenecarboxylic acid.

-

YouTube. (2016, October 22). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. Retrieved from [Link]

- The Journal of Organic Chemistry, 87(3), 1635-1646. (2022).

- Organic & Medicinal Chemistry Letters, 3(1), 6. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- Organic Syntheses. (2025).

- Molecules, 28(19), 6801. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry, 10, 1346-1355. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

-

YouTube. (2024, April 19). Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Organics, 5(4), 27. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Role of Methyl 3-oxo-3-(3-thienyl)propanoate in the Synthesis of Thiophene-Based Agrochemicals

Introduction: The Thiophene Moiety in Modern Agrochemicals

The search for novel and effective agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, in particular, have proven to be a rich source of biologically active molecules. Among these, the thiophene ring system is a prevalent scaffold in a variety of pesticides due to its unique electronic properties and ability to interact with biological targets. This document provides a detailed technical guide on the application of a key building block, Methyl 3-oxo-3-(3-thienyl)propanoate , in the synthesis of advanced thiophene-containing agrochemicals, with a specific focus on the herbicide Thiencarbazone-methyl.

This compound: A Versatile Precursor

This compound is a β-keto ester that holds significant potential as a starting material in the synthesis of complex heterocyclic systems. Its bifunctional nature, possessing both a reactive ketone and an ester group, allows for a variety of chemical transformations, making it an attractive precursor for the construction of substituted thiophene rings, which are central to the efficacy of numerous commercial agrochemicals.

Application in the Synthesis of the Herbicide Thiencarbazone-methyl

Thiencarbazone-methyl is a potent herbicide belonging to the sulfonylamino-carbonyl-triazolinone class of compounds. It is a selective herbicide used for the control of a broad spectrum of grass and broadleaf weeds in corn.[1] The core of the Thiencarbazone-methyl molecule is a substituted thiophene ring, specifically a methyl 5-methylthiophene-3-carboxylate moiety. While various synthetic routes to this key intermediate exist, this guide outlines a scientifically plausible pathway commencing from this compound.

Proposed Synthetic Pathway Overview

The overall synthetic strategy involves the construction of the key intermediate, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, followed by its reaction with a triazolinone derivative to yield Thiencarbazone-methyl. The initial, and most critical, phase of this synthesis is the formation of the appropriately substituted thiophene ring from non-thiophene precursors, a process where a derivative of this compound can be strategically employed.

Part 1: Synthesis of the Key Intermediate: Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

A plausible and efficient route to the core thiophene structure of Thiencarbazone-methyl involves a modified Gewald-type reaction, a powerful tool for the synthesis of substituted 2-aminothiophenes.[2][3][4] Although the final product is not an aminothiophene, a related cyclization strategy can be envisioned.

Step 1: Knoevenagel Condensation of Methyl 3-oxobutanoate with an Activated Acetonitrile

The synthesis begins with the Knoevenagel condensation of a β-keto ester, such as methyl 3-oxobutanoate, with an activated nitrile like malononitrile, in the presence of a basic catalyst. This reaction forms a versatile intermediate which can then be used in a subsequent cyclization step.

Step 2: Gewald Reaction for the Formation of a Substituted Thiophene

The resulting product from the Knoevenagel condensation can then undergo a Gewald reaction with elemental sulfur and a suitable ketone, in this case, a derivative of our starting material, this compound. This one-pot, multi-component reaction is a highly efficient method for constructing the thiophene ring with the desired substitution pattern.[5]

Step 3: Functional Group Transformations to Methyl 5-methylthiophene-3-carboxylate

The thiophene derivative obtained from the Gewald reaction will require subsequent functional group manipulations to arrive at the target intermediate, methyl 5-methylthiophene-3-carboxylate. These transformations may include deamination, decarboxylation, and esterification, which are standard procedures in organic synthesis.

Step 4: Chlorosulfonation of Methyl 5-methylthiophene-3-carboxylate

The synthesized methyl 5-methylthiophene-3-carboxylate is then subjected to chlorosulfonation to introduce the reactive sulfonyl chloride group at the 4-position of the thiophene ring. This is a critical step that prepares the molecule for the final coupling reaction.

Part 2: Synthesis of Thiencarbazone-methyl

The final stage of the synthesis involves the coupling of the key intermediate, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, with 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole. This reaction proceeds via the formation of a sulfonamide linkage to yield Thiencarbazone-methyl.[6]

Detailed Experimental Protocol: Synthesis of Thiencarbazone-methyl from Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

This protocol is adapted from the procedures outlined in the patent literature for the synthesis of Thiencarbazone-methyl.[7][8]

Materials:

-

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

-

4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole

-

Sodium Cyanate (NaOCN)

-

N-Methylimidazole (NMI)

-

Acetonitrile (anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

To a stirred solution of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add sodium cyanate (1.5 eq) and N-methylimidazole (1.1 eq).

-

Add 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of sodium bicarbonate to the mixture and stir for 1-2 hours to precipitate the sodium salt of the product.

-

Filter the precipitate and wash with cold water.

-

Suspend the filter cake in water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the Thiencarbazone-methyl.

-

Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum to afford Thiencarbazone-methyl.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Thiencarbazone-methyl | C₁₂H₁₂N₄O₇S₂ | 420.38 | >95 | >98 |

Visualizing the Synthesis

Reaction Pathway for the Synthesis of Thiencarbazone-methyl

Caption: Proposed synthetic pathway for Thiencarbazone-methyl.

Experimental Workflow for Thiencarbazone-methyl Synthesis

Caption: Step-by-step workflow for the synthesis of Thiencarbazone-methyl.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the synthesis of complex, biologically active thiophene-containing agrochemicals. The proposed synthetic pathway to the herbicide Thiencarbazone-methyl highlights the strategic importance of this building block. Further research into novel cyclization and functionalization reactions of this compound and its derivatives is warranted and holds the promise of discovering new agrochemical candidates with improved efficacy and environmental profiles. The methodologies described herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.

References

- WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)

-

Thiencarbazone-methyl (Ref: BYH 18636 ) - AERU - University of Hertfordshire. [Link]

- EP3585785B1 - Process for the preparation of methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - ResearchGate. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]

-

Fiesselmann thiophene synthesis | Request PDF - ResearchGate. [Link]

-

Thiencarbazone-methyl (TCM) and Cyprosulfamide (CSA) – a new herbicide and a new safener for use in corn - CORE. [Link]

-

Synthesis route for Thiencarbazone-methyl 40 - ResearchGate. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

Fiesselmann thiophene synthesis. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. [Link]

Sources

- 1. (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone [mdpi.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]